Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
Description
Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate (hereafter referred to as the target compound) is a piperidine-derived molecule featuring two distinct heterocyclic systems: a pyrimidine ring substituted with a 4-ethylphenoxy group and a piperidine-carboxylate scaffold. The structure includes:
- A 4-ethylphenoxy-pyrimidinyl moiety attached to one piperidine ring.
- A carbonylamino linker bridging the pyrimidinyl-piperidine system to a second piperidine ring.
- An ethyl ester group at the 1-position of the second piperidine.
Properties
IUPAC Name |
ethyl 4-[[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O4/c1-3-19-5-7-22(8-6-19)35-24-17-23(27-18-28-24)30-13-9-20(10-14-30)25(32)29-21-11-15-31(16-12-21)26(33)34-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUIBVUGPSABNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound features a multi-functional structure that may interact with various biological pathways, making it a candidate for therapeutic applications. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is represented as C22H30N4O3. Its structure includes a piperidine core with multiple substituents that enhance its biological activity. The presence of ethyl and phenoxy groups contributes to its pharmacological properties, suggesting potential interactions with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Core Structure | Piperidine derivative |
| Functional Groups | Ethyl, phenoxy, carbonyl |
The exact mechanism of action for this compound involves interactions with specific receptors or enzymes relevant to disease pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, particularly those involving G protein-coupled receptors (GPCRs) and kinase pathways.
Potential Biological Targets
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in various physiological processes.
- Kinase Inhibition : Similar compounds have shown promise in inhibiting specific kinases involved in cancer progression.
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on benzamide derivatives have shown that certain structural modifications can enhance their potency against cancer cell lines, suggesting the potential for this compound in oncological applications .
Case Studies
A study evaluating the pharmacological profile of related piperidine derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. The results indicated a dose-dependent response with significant reductions in tumor size observed at higher concentrations .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Core : The initial step involves the synthesis of the piperidine backbone through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce ethyl and phenoxy groups to enhance biological activity.
- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of piperidine core |
| Step 2 | Introduction of substituents |
| Step 3 | Purification and yield optimization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine ring, linker groups, and terminal functional groups. Key comparisons are summarized below:
Table 1: Structural Comparison of the Target Compound with Analogs
Binding Affinities and Bioactivity
- iNOS Inhibition: Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate () demonstrated a binding energy of −6.91 kcal/mol against inducible nitric oxide synthase (iNOS), serving as a reference inhibitor. The target compound’s dual piperidine system and bulkier 4-ethylphenoxy group may enhance hydrophobic interactions but could reduce binding efficiency compared to smaller analogs .
- Amide vs. Ester Termini : The carboxamide analog () replaces the terminal ethyl ester with a 4-fluorobenzyl amide. Amides generally exhibit higher metabolic stability than esters, suggesting the target compound may have shorter in vivo half-lives .
- Trifluoromethyl Substituents: Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate () incorporates a trifluoromethyl group, which enhances electronegativity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
